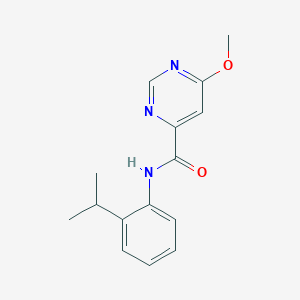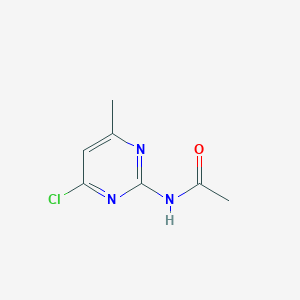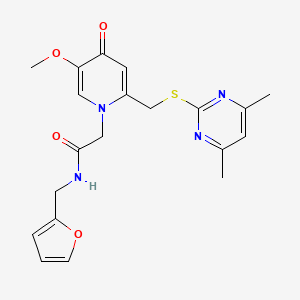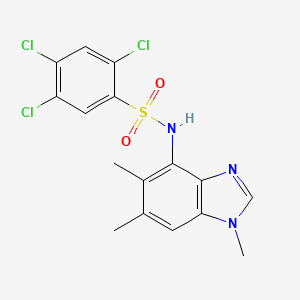![molecular formula C10H13NO4 B2942587 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid CAS No. 1361143-20-5](/img/structure/B2942587.png)
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Furan-2-yl)formamido]-3-methylbutanoic acid” is a chemical compound with the molecular weight of 211.22 . It is also known by its IUPAC name, N-(2-furoyl)valine . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Electronic Absorption Spectra of Furan Derivatives
Studies on furan derivatives, including 2-formyl, 2-acetylfuran, and 2-furoic acid, have shown that these molecules tend to adopt an "all planar" configuration, leading to significant interactions between the electronic states of their subsystems. This configuration is crucial for understanding the electronic absorption spectra and the molecule's polarity, which can be predicted from its spectrum. These findings are instrumental in developing applications that require specific molecular configurations for optimal performance, such as in optical materials or sensors (Abu-eittah & Hammed, 1984).
Synthesis of Pyrrolopyrimidinediones
The reaction of diexo-3-amino-7-oxanorbornene-2-carboxamide with oxocarboxylic acids, including 2-formylbenzoic acid, leads to the formation of pyrrolopyrimidinediones upon cyclization and thermolysis. This synthesis route showcases the versatility of furan derivatives in forming complex heterocyclic compounds, which are valuable in pharmaceutical research and material science (Stájer et al., 2006).
Furan Formation in Maillard-type Reactions
The formation of furan and its derivatives, like 2-methylfuran, has been extensively studied in Maillard-type reactions, which are crucial for understanding the thermal processing of foods and the synthesis of aroma compounds. These studies have elucidated the pathways leading to furan formation, highlighting the role of sugars and amino acids in generating these compounds under specific conditions (Limacher et al., 2008).
Development of Furanic Polyamides
Research into the synthesis of aromatic furanic polyamides using 2,5-furandicarboxylic acid (FDCA) as a bio-based building block has demonstrated the potential of furan derivatives in creating high-performance polymers. These furanic polyamides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various applications in the materials sector (Luo et al., 2016).
Enzymatic Synthesis with Furan Derivatives
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has opened new avenues for synthesizing biobased furan polyesters. This approach leverages the rigidity and aromatic-like structure of furan derivatives to create polymers with desirable properties for biomedical and packaging applications, illustrating the versatility of furan derivatives in green chemistry (Jiang et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other furan-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Result of Action
The molecular and cellular effects of 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid are currently unknown
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPKMOKGOBWXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2942504.png)




![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)

![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)



![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)
